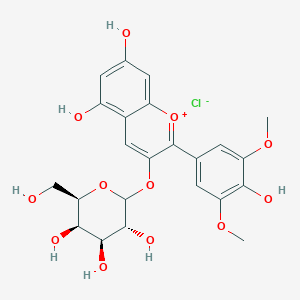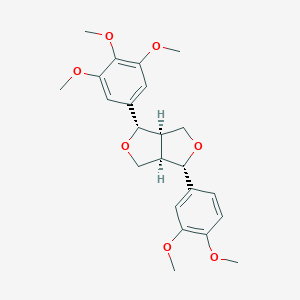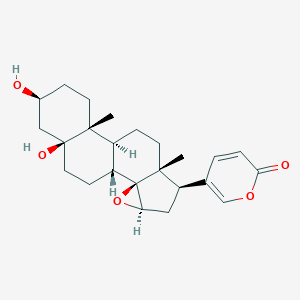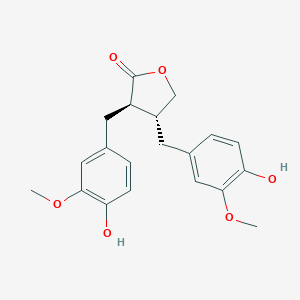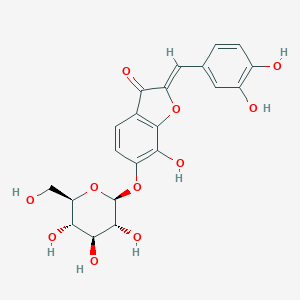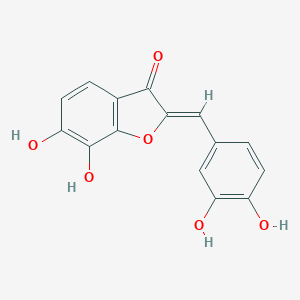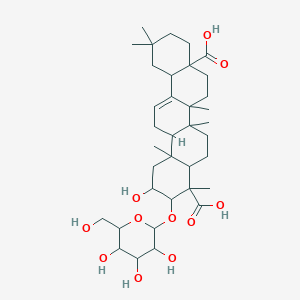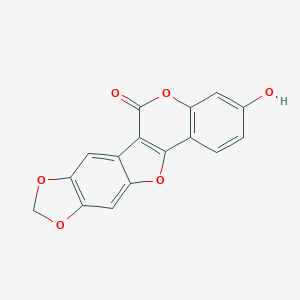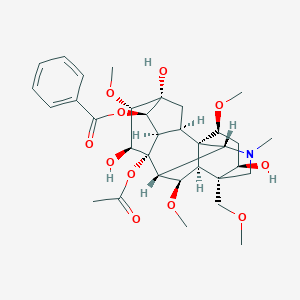
Mesaconitine
Vue d'ensemble
Description
Mesaconitine is a naturally occurring alkaloid found in the genus Aconitum, commonly known as monkshood. It is a potent neurotoxin and has been used in traditional Chinese medicine for centuries. This compound has been studied in recent years for its potential therapeutic applications and is being investigated as a possible treatment for various diseases and medical conditions.
Applications De Recherche Scientifique
Mesaconitine : Analyse complète des applications de la recherche scientifique
Applications analgésiques : La this compound a été identifiée comme ayant des propriétés analgésiques significatives. La recherche a exploré son potentiel pour soulager la douleur, en particulier dans les cas nécessitant une gestion à long terme de la douleur sans les effets secondaires associés aux analgésiques conventionnels.
Utilisations anti-inflammatoires : Des études ont également mis en évidence les effets anti-inflammatoires de la this compound. Cette application est particulièrement pertinente dans le traitement des maladies inflammatoires chroniques, offrant une alternative potentielle aux anti-inflammatoires non stéroïdiens (AINS).
Recherche cardiovasculaire : L'impact du composé sur le système cardiovasculaire a fait l'objet d'un intérêt particulier, les résultats suggérant que la this compound peut relaxer l'aorte de rat. Cela pointe vers des applications potentielles dans le traitement de conditions telles que l'hypertension et autres troubles cardiovasculaires.
Études neurologiques : L'interaction de la this compound avec les fibres nerveuses sensorielles suggère des applications possibles dans la recherche neurologique, en particulier pour comprendre la transmission de la douleur et développer de nouveaux traitements contre la douleur neuropathique.
Toxicologie et profil de sécurité : Compte tenu de la forte toxicité de la this compound, une part importante de la recherche est consacrée à la compréhension de son profil toxicologique. Ceci est crucial pour développer des directives de sécurité pour son utilisation dans diverses applications thérapeutiques.
Pharmacocinétique et métabolisme : Enquêter sur la façon dont la this compound est absorbée, distribuée, métabolisée et excrétée par l'organisme est essentiel pour développer des schémas posologiques sûrs et efficaces.
Potentiel thérapeutique pour les maladies rhumatismales : L'utilisation de la this compound en médecine traditionnelle pour traiter le rhumatisme articulaire aigu et les douleurs articulaires a incité la recherche scientifique sur son efficacité et son mécanisme d'action dans ces conditions.
Effets sur le système endocrinien : La recherche sur les effets de la this compound sur le système endocrinien pourrait révéler de nouveaux traitements pour les troubles endocriniens, en tirant parti de ses effets stimulateurs sur certaines voies hormonales.
Pour plus d'informations détaillées sur chaque application, des recherches et des lectures supplémentaires sont recommandées en utilisant les références fournies .
Mécanisme D'action
Target of Action
Mesaconitine (MA), a diester-diterpenoid alkaloid extracted from the medicinal herb Aconitum carmichaelii, is known to interact with several targets in the body. The primary targets of MA are the neurons and endothelial cells . It has been shown to evoke Ca2+ homeostasis and its related physiological effects in these cell types .
Mode of Action
This compound interacts with its targets primarily through the modulation of calcium signaling . In human umbilical vein endothelial cells (HUVECs), MA has been shown to increase the intracellular calcium concentration ([Ca2+]i) in the presence of extracellular CaCl2 and NaCl . This response was inhibited by KBR7943, suggesting the involvement of Na+/Ca2+ exchangers .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those related to autophagy and lysosomal pathways . Treatment with MA has been shown to induce oxidative stress, as well as structural and functional damage to mitochondria in HT22 cells, accompanied by an upregulation of mRNA and protein expression related to autophagic and lysosomal pathways .
Pharmacokinetics
The pharmacokinetics of MA involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of MA at a dose of 5 mg/kg in rats, the area under the curve (AUC) was found to be 207.6 ng/mL·h, indicating its bioavailability . The half-life (t1/2) of MA was found to be 3.1 hours after oral administration, suggesting its relatively short duration of action .
Result of Action
The molecular and cellular effects of MA’s action primarily involve neurotoxicity and cytotoxicity . MA treatment has been shown to induce neurotoxicity in zebrafish and HT22 cells . Furthermore, MA has been found to cause cytotoxicity in human brain microvascular endothelial cells, which was significantly reversed by chelation of cytosolic Ca2+ with BAPTA/AM .
Action Environment
The action, efficacy, and stability of MA can be influenced by various environmental factors. It is known that the toxicity of MA can be reduced using different techniques, suggesting that the processing and preparation of the compound can significantly influence its action .
Propriétés
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18-,19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJBXVYNBQQBD-TUWOXVOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2752-64-9 | |
| Record name | Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






